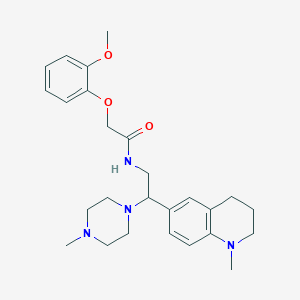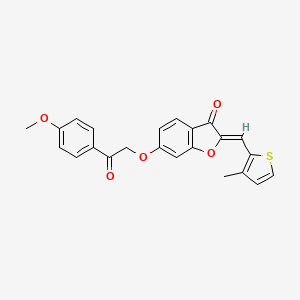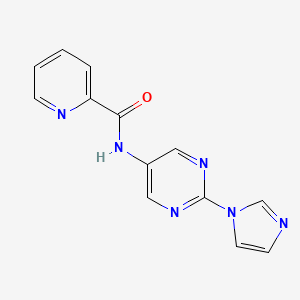![molecular formula C18H24N2O3 B2357465 1-(4-Butoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea CAS No. 1351595-09-9](/img/structure/B2357465.png)
1-(4-Butoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its chemical name, DMFU-14, and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DMFU-14 is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. DMFU-14 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell growth. DMFU-14 has also been shown to bind to and activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in lipid metabolism and inflammation.
Biochemical and Physiological Effects
DMFU-14 has been shown to have a variety of biochemical and physiological effects. In cancer cells, DMFU-14 has been shown to induce cell cycle arrest and apoptosis. In neurons, DMFU-14 has been shown to increase the expression of neurotrophic factors and protect against oxidative stress. In immune cells, DMFU-14 has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMFU-14 is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potentially useful compound for scientific research. However, one limitation of DMFU-14 is that it is not very water-soluble, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on DMFU-14. One area of interest is the development of DMFU-14 analogs that may have improved properties, such as increased water solubility or enhanced activity. Another area of interest is the investigation of the potential therapeutic applications of DMFU-14 in various disease states, such as cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of DMFU-14 and how it interacts with specific enzymes and receptors.
Synthesemethoden
The synthesis method of DMFU-14 involves the reaction of 2,5-dimethylfuran-3-carboxaldehyde with 4-butoxyaniline in the presence of a catalyst. The resulting product is then treated with urea to yield DMFU-14. This synthesis method has been optimized and can be performed on a large scale, making it a viable option for commercial production.
Wissenschaftliche Forschungsanwendungen
DMFU-14 has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, DMFU-14 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuroscience, DMFU-14 has been shown to improve cognitive function and protect against neurodegenerative diseases. In immunology, DMFU-14 has been shown to modulate the immune response and reduce inflammation.
Eigenschaften
IUPAC Name |
1-(4-butoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-5-10-22-17-8-6-16(7-9-17)20-18(21)19-12-15-11-13(2)23-14(15)3/h6-9,11H,4-5,10,12H2,1-3H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZIDKUXJALBRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2=C(OC(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid](/img/structure/B2357383.png)
![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2357385.png)
![4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2357386.png)
![2-[(6-chloropyridin-3-yl)formamido]-N,N-dimethyl-3-phenylpropanamide](/img/structure/B2357390.png)
![4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2357393.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine](/img/structure/B2357396.png)
![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2357398.png)




![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2357405.png)